![molecular formula C11H19NO3 B3084715 3-[(Diethylamino)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid CAS No. 1142215-29-9](/img/structure/B3084715.png)
3-[(Diethylamino)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid
Overview
Description
3-[(Diethylamino)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid is a chemical compound with the molecular formula C11H19NO3 and a molecular weight of 213.27 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopropane ring with a carbonyl group and a carboxylic acid group attached to it. Additionally, a diethylamino group is attached to the carbonyl carbon .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, carboxylic acids generally undergo reactions involving the O-H bond, reactions at the carbonyl bond, decarboxylation, and substitution on the R group .Scientific Research Applications
Industrial Applications
DEACC’s versatility extends beyond the lab:
For more in-depth information, you can refer to the research articles on 3-aminocoumarins and their derivatives and the synthesis of coumarin heterocycles . Additionally, studies on the photophysics of 7-(diethylamino)coumarin-3-carboxylic acid provide valuable insights . Feel free to explore these references for further details! 📚🔬
properties
IUPAC Name |
3-(diethylcarbamoyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-5-12(6-2)9(13)7-8(10(14)15)11(7,3)4/h7-8H,5-6H2,1-4H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBVVSCJEKVQRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1C(C1(C)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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